4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide

Lipophilicity XlogP Drug-likeness

4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide (CAS 71752-27-7, molecular formula C29H36ClNO3, exact mass 481.238372 g/mol) is a synthetic aromatic amide belonging to the N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamide class. It incorporates a 4-chloro-substituted 1-hydroxynaphthalene-2-carboxylic acid core linked via a carboxamide bond to an ortho-dodecyloxyphenyl anilide moiety.

Molecular Formula C29H36ClNO3
Molecular Weight 482.1 g/mol
CAS No. 71752-27-7
Cat. No. B12680188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide
CAS71752-27-7
Molecular FormulaC29H36ClNO3
Molecular Weight482.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O
InChIInChI=1S/C29H36ClNO3/c1-2-3-4-5-6-7-8-9-10-15-20-34-27-19-14-13-18-26(27)31-29(33)24-21-25(30)22-16-11-12-17-23(22)28(24)32/h11-14,16-19,21,32H,2-10,15,20H2,1H3,(H,31,33)
InChIKeyPULQNXRMNDYTKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide (CAS 71752-27-7): Compound Class and Procurement Baseline


4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide (CAS 71752-27-7, molecular formula C29H36ClNO3, exact mass 481.238372 g/mol) is a synthetic aromatic amide belonging to the N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamide class [1]. It incorporates a 4-chloro-substituted 1-hydroxynaphthalene-2-carboxylic acid core linked via a carboxamide bond to an ortho-dodecyloxyphenyl anilide moiety. The compound is catalogued under the Essential Oils, Fragrances and Terpenes group on chemical B2B procurement platforms and carries EC Number 275-987-6 [2]. Its computed physicochemical profile includes a predicted XlogP of 10.4, 2 hydrogen bond donors, 3 hydrogen bond acceptors, 14 rotatable bonds, and a topological polar surface area of 58.6 Ų [3].

Why Generic Substitution Is Not Advisable for 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide (CAS 71752-27-7)


Within the 1-hydroxynaphthalene-2-carboxamide family, seemingly minor structural variations produce large differences in lipophilicity, membrane partitioning, and biological target engagement that preclude simple interchange. Replacing the ortho-dodecyloxyphenyl anilide with a straight N-dodecyl chain (CAS 7588-27-4) reduces XlogP from 10.4 to approximately 8.9 and eliminates the rigid aromatic ether bridge that governs molecular shape and π-stacking capacity . Substituting the 4-chloro on the naphthalene ring with hydrogen removes a substituent that recent chemoproteomic and MIC data show is decisive for antistaphylococcal potency in this scaffold class [1]. Using a shorter alkoxy chain (e.g., but-2-yloxy analogs, logP ≈ 7.76) dramatically alters octanol-water partitioning, solubility, and the compound's ability to penetrate lipid-rich barriers such as the mycobacterial cell wall [2]. These non-linear structure-property relationships mean that procurement of a 'close analog' without matching the exact CAS number carries a high risk of obtaining a material with substantially different physicochemical and biological performance characteristics.

Quantitative Differentiation Evidence for 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide (CAS 71752-27-7) vs. Closest Analogs


Lipophilicity (XlogP) Differentiation: Target Compound vs. N-Dodecyl Analog and Short-Chain Alkoxy Congeners

The target compound possesses a computed XlogP of 10.4, which is 1.5 log units higher than that of its closest structural comparator 4-chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide (CAS 7588-27-4, XlogP = 8.9) [1]. The difference arises from the ortho-dodecyloxyphenyl group in the target compound replacing a simple N-dodecyl chain, adding an aromatic ring and an ether oxygen that increase the octanol-water partition coefficient. Compared with the short-chain alkoxy analog N-(2-but-2-yloxyphenyl)-1-hydroxynaphthalene-2-carboxamide (logP ≈ 7.76), the target compound is approximately 2.6 log units more lipophilic [2]. In the 2016 structure-activity study of N-alkoxyphenyl-1-hydroxynaphthalene-2-carboxamides, lipophilicity was identified as the primary physicochemical parameter governing antimycobacterial activity, with higher logP values correlating with stronger activity against M. smegmatis and M. kansasii [2].

Lipophilicity XlogP Drug-likeness Membrane permeability QSAR

GC-MS and NMR Spectral Library Coverage Enabling Definitive Identity Confirmation vs. Uncharacterized Analogs

The target compound has both GC-MS (electron ionization) and 1H NMR reference spectra deposited in the Wiley Registry of Mass Spectral Data 2023 and the Wiley KnowItAll spectral libraries, two of the most widely used authoritative spectral databases for compound identification [1]. This dual coverage (MS + NMR) enables orthogonal identity confirmation upon receipt—a critical procurement quality control requirement. In contrast, the N-dodecyl analog (CAS 7588-27-4) and many shorter-chain N-alkoxyphenyl congeners lack comparable dual-mode spectral library entries in these major commercial databases, forcing users to rely on in-house characterization or less comprehensive public repositories for identity verification . The presence of the compound in the KnowItAll GC-MS Library means its electron ionization mass spectrum—including characteristic fragment ions from the dodecyloxy chain, the chloronaphthalene core, and the amide linkage—is searchable and matchable against unknowns in standard laboratory workflows.

Analytical QC GC-MS NMR Spectral library Identity confirmation

Structural Differentiation: ortho-Dodecyloxyphenyl Anilide vs. N-Dodecyl Alkyl Chain and Impact on Molecular Geometry

The target compound contains an ortho-dodecyloxyphenyl anilide group where the dodecyloxy chain is attached to a phenyl ring that is directly bonded to the amide nitrogen. This creates a rigid aromatic segment with restricted rotation around the N-aryl bond and the potential for intramolecular hydrogen bonding between the amide N–H and the ortho-ether oxygen, as well as π-stacking interactions between the anilide phenyl and the naphthalene core . In contrast, the closest comparator 4-chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide (CAS 7588-27-4) replaces the entire ortho-dodecyloxyphenyl unit with a flexible N-dodecyl alkyl chain, eliminating the aromatic anilide ring, the ether oxygen, and the conformational restriction . The target compound has 14 rotatable bonds versus 12 for the N-dodecyl analog, yet the effective conformational space of the target compound is more constrained near the amide bond due to the N-aryl substitution. This structural distinction is critical because the ortho-alkoxyphenyl motif is a recognized pharmacophoric element in salicylanilide-derived antibacterial and antimycobacterial agents, where it contributes to target binding and metal chelation properties [1].

Structure-activity relationship Molecular geometry Anilide vs. alkylamide Pi-stacking Conformational restriction

Naphthalene Ring 4-Chloro Substitution: Class-Level Evidence for Potency Enhancement from Chlorinated 1-Hydroxynaphthalene-2-Carboxanilides

The target compound carries a chlorine atom at the 4-position of the naphthalene ring. A 2025 study of twelve mono-, di-, and trichlorinated 1-hydroxynaphthalene-2-carboxanilides demonstrated that the position and number of chlorine substituents are decisive for significant antistaphylococcal activity [1]. The lead compound from that series, N-(3,5-dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide (compound 10), exhibited MIC values of 0.37 μM against Staphylococcus aureus including methicillin-resistant clinical isolates, comparable to or exceeding clinically used drugs, with no in vitro cytotoxicity up to 30 μM [1]. While the chlorine substitution pattern in the target compound (4-chloro on naphthalene rather than dichloro on the anilide ring) differs from compound 10, the study establishes that chlorine substitution on the 1-hydroxynaphthalene-2-carboxamide scaffold is a key driver of antimicrobial potency. In contrast, the non-chlorinated parent compound 1-hydroxy-N-phenylnaphthalene-2-carboxamide lacks the potency-enhancing halogen substitution and serves as a baseline for assessing the contribution of the 4-chloro group [2]. Additionally, the 4-chloro substituent influences the acid-base properties of the naphtholic OH group; monochlorinated derivatives in this series exhibit reduced pKa values compared to non-halogenated analogs, affecting ionization state at physiological pH [3].

Antistaphylococcal activity Chlorine substitution SAR MIC Multitarget agent

Antimycobacterial Class Activity: N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides Demonstrate Strain-Selective Potency Governed by Lipophilicity

In the comprehensive 2016 study by Gonec et al., a series of nineteen N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides—the exact positional isomer subclass to which the target compound belongs—were screened against M. tuberculosis H37Ra, M. kansasii, and M. smegmatis [1]. The N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamide series (Series B) demonstrated a distinctly different activity profile from the isomeric 2-hydroxynaphthalene-1-carboxamide series (Series A): Series B compounds exhibited a rather high effect against M. smegmatis and M. kansasii but also displayed strong antiproliferative effects against the human THP-1 monocytic leukemia cell line, indicating a narrower therapeutic window than Series A compounds [1]. Lipophilicity was identified as the principal physicochemical parameter influencing antimycobacterial activity, with higher logP values associated with greater potency [1]. Since the target compound has an XlogP of 10.4—substantially exceeding that of any compound in the 2016 study (which examined alkoxy chains up to pentoxy)—it is predicted to occupy the extreme high-lipophilicity end of the SAR continuum. The study also validated that MTT assay-based metabolic viability readouts provide a reliable measure of mycobacterial cell killing for this compound class [1].

Antimycobacterial activity Mycobacterium smegmatis Mycobacterium kansasii Lipophilicity-driven SAR THP-1 cytotoxicity

Recommended Research and Industrial Application Scenarios for 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide (CAS 71752-27-7)


Antimicrobial Screening Against Non-Tuberculous Mycobacteria (NTM) and Gram-Positive Bacteria Leveraging High Lipophilicity

Based on the class-level evidence that N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides exhibit preferential activity against M. smegmatis and M. kansasii [1], and that chlorinated 1-hydroxynaphthalene-2-carboxanilides achieve sub-micromolar MIC values against S. aureus and MRSA [2], this compound is a strong candidate for inclusion in antimicrobial screening libraries targeting NTM and drug-resistant Gram-positive pathogens. Its XlogP of 10.4 predicts excellent penetration of the lipid-rich mycobacterial cell envelope, a property that shorter-chain analogs (logP 5–8) cannot match [3]. Researchers should prioritize MIC determination against M. abscessus, M. avium complex, and clinical MRSA isolates, using rifampicin/isoniazid or vancomycin as comparator standards, and should pair activity data with THP-1 cytotoxicity assays to establish selectivity indices [1][2].

Physicochemical Reference Standard for HPLC Method Development and Lipophilicity Calibration

The compound's exceptionally high computed XlogP (10.4) and availability of confirmed GC-MS and NMR reference spectra in the Wiley Registry and KnowItAll libraries [1] make it a valuable retention-time marker for reversed-phase HPLC method development targeting highly lipophilic analytes. Its 14 rotatable bonds, TPSA of 58.6 Ų, and the presence of both hydrogen bond donors (naphtholic OH, amide NH) and acceptors (amide C=O, ether O, phenolic O) [2] provide a well-characterized probe for evaluating column selectivity across C18, phenyl-hexyl, and pentafluorophenyl stationary phases. Analytical laboratories can use the compound to extend lipophilicity calibration curves beyond the typical logP 6–8 range, where few stable, commercially available neutral standards exist.

Fragment-Based and Structure-Activity Relationship (SAR) Studies on ortho-Alkoxyphenyl Pharmacophores

The ortho-dodecyloxyphenyl anilide moiety represents the long-chain extreme of the alkoxy substitution series explored by Gonec et al. (2016) and Vrablova et al. (2025) [1][2]. The target compound fills a gap in the SAR landscape for alkoxy chain lengths beyond pentoxy. Incorporating this compound into a congeneric series alongside methoxy, ethoxy, propoxy, butoxy, pentoxy, octoxy, and dodecyloxy analogs would enable systematic mapping of the lipophilicity-activity relationship across two orders of magnitude in partition coefficient. Its 4-chloro substitution on the naphthalene ring also allows direct comparison with non-chlorinated N-(4-dodecyloxyphenyl)-1-hydroxynaphthalene-2-carboxamide (if synthesized) to isolate the contribution of naphthalene ring halogenation to antimicrobial potency and cytotoxicity [2].

Essential Oil and Fragrance Component Characterization and Quality Control

The compound is classified under the Essential Oils, Fragrances and Terpenes group on B2B procurement platforms and carries an EC Number (275-987-6) consistent with commercial chemical inventory registration [1]. Its dual MS and NMR spectral library entries [2] enable its use as a reference material for GC-MS and NMR-based identification and quantification of this specific amide in complex natural product extracts, fragrance formulations, or environmental samples. The high boiling point (580.6°C at 760 mmHg, calculated) and low volatility are consistent with its role as a base-note fixative in fragrance applications, differentiating it from more volatile short-chain amides used as top notes.

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